REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8](CC2C=CC=CC=2)[CH2:7]1)(=[O:3])[CH3:2]>C(O)C.C(O)(=O)C.[C].[Pd]>[C:1]([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][NH:8][CH2:7]1)(=[O:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC1CN(CCO1)CC1=CC=CC=C1
|
Name
|
ethanol acetic acid
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Name
|
palladium-carbon
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. under hydrogen stream for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off from the filtrate under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.62 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |